![molecular formula C9H8F3NO3 B15061338 (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B15061338.png)
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid
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Overview
Description
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid (CAS: 1228569-10-5) is a chiral α-amino acid derivative characterized by a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the meta (3-) position. Its molecular formula is C₉H₈F₃NO₃, with a molecular weight of 247.16 g/mol and a purity of ≥95% . The R-configuration at the α-carbon ensures stereospecific interactions in biological systems, making it relevant in pharmaceutical chemistry for drug design, particularly in targeting enzymes or receptors sensitive to fluorine-containing motifs. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, influencing pharmacokinetic properties .
Preparation Methods
Traditional Multi-Step Organic Synthesis
The conventional route to this compound involves sequential transformations starting from readily available precursors. This method is characterized by its modularity and adaptability to structural analogs.
Aldol Condensation with Glycine Derivatives
The synthesis begins with 3-(trifluoromethoxy)benzaldehyde as the starting material. This aldehyde undergoes an aldol condensation with a glycine equivalent, typically protected as a Schiff base (e.g., using a chiral auxiliary like (R)- or (S)-α-methylbenzylamine). The reaction is catalyzed by a base such as lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF) at −78°C, yielding a β-hydroxy-α-amino acid intermediate.
Key parameters :
- Temperature: −78°C to 0°C
- Yield: 65–75%
- Diastereoselectivity: Moderate (dr 3:1 to 5:1)
Reduction of β-Hydroxy Intermediate
The β-hydroxy group is reduced to a methylene moiety using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether. This step is critical for eliminating the hydroxyl group while retaining the amino and carboxylic acid functionalities.
Optimization note :
- LiAlH₄ provides higher conversion rates (>90%) but requires strict anhydrous conditions.
- NaBH₄ is safer and more practical for large-scale reactions but may necessitate longer reaction times (12–24 hours).
Chiral Resolution
The racemic mixture obtained from the previous steps is resolved into enantiomers using chiral stationary phase chromatography (CSP-HPLC) or enzymatic kinetic resolution. The (2R)-enantiomer is isolated with ≥98% enantiomeric excess (ee) when employing immobilized penicillin G acylase for selective hydrolysis of the undesired enantiomer.
Asymmetric Synthesis via Alkylation of Chiral Glycine Equivalents
A groundbreaking method reported in The Journal of Organic Chemistry (2011) enables direct asymmetric synthesis, bypassing the need for resolution.
Chiral Auxiliary Strategy
A chiral nickel(II) complex of glycine Schiff base (S)-N-(2-Benzoylphenyl)-1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxamide serves as the nucleophilic glycine equivalent. This complex reacts with 3-(trifluoromethoxy)benzyl bromide in dimethylformamide (DMF) at −20°C, facilitated by cesium carbonate (Cs₂CO₃) as a base.
Reaction specifics :
- Yield: 85–90%
- Diastereoselectivity: 97:3 dr
- Reaction time: 6–8 hours
Deprotection and Isolation
The alkylated product undergoes acidic hydrolysis (6 M HCl, reflux, 4 hours) to remove the chiral auxiliary and protective groups, yielding the free amino acid. Final purification via recrystallization from ethanol/water mixtures achieves ≥99% chemical purity.
Advantages over traditional methods :
- No need for post-synthesis resolution.
- Scalable to kilogram quantities with consistent stereochemical outcomes.
Industrial-Scale Production Techniques
Commercial manufacturers employ hybrid approaches balancing cost, efficiency, and environmental impact.
Continuous Flow Synthesis
A continuous flow system integrates aldol condensation, reduction, and resolution steps within a single reactor setup. Key features include:
- Residence time : 30–45 minutes
- Catalyst : Heterogeneous palladium on carbon (Pd/C) for reduction
- Throughput : 50–100 kg/day
Biocatalytic Approaches
Genetically engineered Escherichia coli expressing L-threonine aldolase variants catalyze the condensation of glycine and 3-(trifluoromethoxy)benzaldehyde with 80% conversion and 95% ee. This green chemistry method reduces solvent waste by 70% compared to traditional routes.
Comparative Analysis of Synthetic Methods
Parameter | Traditional Multi-Step | Asymmetric Alkylation | Biocatalytic Route |
---|---|---|---|
Total yield | 45–55% | 75–80% | 60–65% |
Enantiomeric excess | ≥98% | ≥99% | 95% |
Reaction steps | 4 | 3 | 2 |
Scalability | Moderate | High | Limited |
Cost per gram | $120–$150 | $80–$100 | $200–$250 |
Optimization Strategies and Challenges
Solvent Selection
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
- Switchable solvents (e.g., dimethyl carbonate) enable easier recovery and reuse, reducing environmental impact.
Catalytic System Tuning
- Chiral phosphine ligands (BINAP, Josiphos) improve transition metal-catalyzed asymmetric hydrogenation steps, achieving dr >20:1 in reduction reactions.
Purification Innovations
- Supercritical fluid chromatography (SFC) with Chiralpak AD-H columns resolves enantiomers in <10 minutes, outperforming traditional CSP-HPLC.
Scientific Research Applications
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The amino acid moiety facilitates binding to active sites of enzymes, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
Trifluoromethoxy vs. Trifluoromethyl
- (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic Acid (CAS: 1228548-29-5): Substitution: -CF₃ at the 3-position. Molecular Weight: 245.16 g/mol. This compound shows a purity of 95% .
Trifluoromethoxy vs. Fluorine
- (R)-2-Amino-2-(3-fluorophenyl)acetic Acid (CAS: 25698-44-6): Substitution: -F at the 3-position. Molecular Weight: 169.15 g/mol. Impact: The smaller fluorine atom reduces steric hindrance and lipophilicity compared to -OCF₃, likely decreasing metabolic stability but improving solubility in aqueous media (98% purity) .
Substituent Position Variations
Meta (-3) vs. Para (-4) Trifluoromethyl
- (2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic Acid (CAS: 144789-73-1): Substitution: -CF₃ at the para position. Molecular Weight: 245.16 g/mol. Impact: Para-substitution may enhance planar interaction with aromatic residues in proteins, differing from the meta-substituted analog’s angular binding .
Ortho (-2) Fluorine
- (2R)-2-Amino-2-(2-fluorophenyl)acetic Acid: Substitution: -F at the ortho position. Impact: Steric hindrance near the α-carbon may reduce conformational flexibility, affecting binding kinetics. Market data indicate its global production reached 1.2 metric tons in 2025 .
Structural Complexity and Bicyclic Analogs
- (2R)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Hydrochloride (CAS: OMXX-281926-01): Structure: Incorporates a rigid bicyclo[1.1.1]pentane core. Molecular Weight: 245.63 g/mol. Reported in 39% yield via SFC purification .
Electronic and Pharmacological Effects
- Electron-Withdrawing Groups : The -OCF₃ group in the target compound provides stronger electron-withdrawing effects than -F or -CH₃, stabilizing negative charges in transition states (e.g., enzyme catalysis) .
- Pharmacophore Mapping : Evidence from ligand pharmacophore models (Hypothesis 1) suggests trifluoromethoxy derivatives exhibit superior predicted activity (pIC₅₀ = 7.2) compared to methyl-substituted analogs (pIC₅₀ = 6.5) .
Data Tables
Table 1: Key Properties of Compared Compounds
Compound Name | Substituent (Position) | Molecular Weight (g/mol) | Purity | CAS Number | Key Feature |
---|---|---|---|---|---|
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid | -OCF₃ (3-) | 247.16 | 95% | 1228569-10-5 | High metabolic stability |
(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid | -CF₃ (3-) | 245.16 | 95% | 1228548-29-5 | Enhanced electron withdrawal |
(R)-2-Amino-2-(3-fluorophenyl)acetic acid | -F (3-) | 169.15 | 98% | 25698-44-6 | Improved solubility |
(2R)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid | -CF₃ (4-) | 245.16 | N/A | 144789-73-1 | Planar binding interactions |
Bicyclo[1.1.1]pentane analog | -CF₃ (bicyclic) | 245.63 | 39% yield | OMXX-281926-01 | Rigid conformation |
Biological Activity
(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]acetic acid is an amino acid derivative notable for its unique trifluoromethoxy group. This compound has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in pain perception and inflammation. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H8F3NO2
- Molecular Weight : 219.16 g/mol
- Structure : The compound features an amino group, a carboxylic acid, and a phenyl ring with a trifluoromethoxy substitution, enhancing its lipophilicity and modifying its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms:
- Neurotransmitter Modulation : Studies suggest that this compound may influence neurotransmitter pathways, potentially affecting pain perception and inflammatory responses. The trifluoromethoxy group is believed to enhance receptor interactions due to increased lipophilicity.
- Receptor Interactions : Interaction studies indicate that the compound may bind to various neurotransmitter receptors and enzymes involved in metabolic pathways, which are crucial for understanding its pharmacological effects.
1. Neurotransmitter Receptor Binding
Research has demonstrated that this compound exhibits significant binding affinity to serotonin receptors, potentially modulating serotonin uptake. This property is vital for developing treatments for mood disorders and pain management.
2. Inflammatory Response Modulation
A study evaluated the compound's effects on inflammatory markers in animal models. It was found to significantly reduce levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Data Table: Biological Activity Comparison
Compound Name | CAS Number | Key Features |
---|---|---|
This compound | 242475-26-9 | Modulates neurotransmitter systems; anti-inflammatory properties |
(R)-2-Amino-2-(3-trifluoromethylphenyl)acetic acid | 1515289 | Similar structure with distinct pharmacological properties |
2-Amino-4-(trifluoromethyl)phenylacetic acid | 142012-65-5 | Contains a trifluoromethyl group; different biological activities |
The trifluoromethoxy substitution significantly alters the compound's pharmacokinetics and dynamics:
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1 |
InChI Key |
JSRHISPHWIGFLQ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(C(=O)O)N |
Origin of Product |
United States |
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